Linkable sunitinib analogue

Description

Context of Sunitinib (B231) as a Multikinase Inhibitor in Preclinical Oncology Research

Sunitinib is an oral, small-molecule multikinase inhibitor that has demonstrated significant anti-angiogenic and antitumor activities in preclinical studies. nih.govnih.gov It effectively targets several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (KIT). nih.govdrugbank.comresearchgate.net This broad-spectrum activity has made sunitinib a valuable tool in preclinical models to investigate the roles of these signaling pathways in various cancers, such as renal cell carcinoma and gastrointestinal stromal tumors. nih.govekb.eg Its ability to inhibit multiple targets simultaneously provides a powerful means to study the complex and often redundant signaling networks that drive cancer progression. ekb.eg

Rationale for the Development of Linkable Sunitinib Analogues

The chemical structure of sunitinib, while effective for kinase inhibition, inherently lacks a convenient site for chemical modification without potentially compromising its activity. researchgate.netnih.gov This limitation restricts its use in advanced chemical biology applications that require conjugation to other molecules. To overcome this, researchers have rationally designed and synthesized linkable sunitinib analogues. These analogues retain the core pharmacophore responsible for kinase binding while incorporating a functional group, or "linker," at a position that does not interfere with its primary biological activity. researchgate.netnih.govoncotarget.com

The primary limitation of the parent sunitinib molecule in certain research contexts is its lack of a suitable functional group for conjugation. researchgate.netnih.gov This makes it challenging to attach sunitinib to other molecules for applications such as:

Fluorescent labeling: For tracking the drug's distribution within cells and tissues.

Affinity chromatography: For identifying novel protein targets or binding partners.

Immobilization on solid supports: For use in high-throughput screening assays. jhu.edu

The development of linkable analogues with functional groups like amines, alkynes, or azides provides the necessary chemical handles to perform these advanced experimental techniques. oncotarget.comgoogle.com

The ability to conjugate sunitinib to other molecules opens up a host of new research possibilities:

Molecular Probes: Linkable analogues can be attached to fluorescent dyes or biotin (B1667282) to create molecular probes. jhu.edu These probes are invaluable for studying the subcellular localization of sunitinib, visualizing its interaction with target kinases in living cells, and for use in chemoproteomics to identify the full spectrum of its targets. jhu.edu For instance, a linkable sunitinib analogue was used to create an affinity matrix that successfully captured Leucine-rich repeat kinase 2 (LRRK2) from brain and kidney extracts, demonstrating its utility in target identification. jhu.edu

Targeted Delivery Systems: By conjugating sunitinib analogues to molecules that specifically recognize and bind to cancer cells, researchers can develop targeted delivery systems. researchgate.netnih.govfrontiersin.org This approach aims to increase the concentration of the drug at the tumor site, thereby enhancing its efficacy while potentially reducing systemic toxicity. oncotarget.com Examples include conjugation to peptides or antibodies that target tumor-specific antigens or to carriers like dendrimers and lysozyme (B549824) for targeted accumulation in specific tissues. oncotarget.comgoogle.comfrontiersin.orgresearchgate.net One study demonstrated that a sunitinib analogue conjugated to a dendrimer showed efficient accumulation in the kidneys of rodents. frontiersin.org

Protein Degraders (PROTACs): A particularly exciting application is the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (in this case, a sunitinib analogue), a linker, and a ligand for an E3 ubiquitin ligase. nih.govmdpi.com By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome. mdpi.comacs.org Recently, sunitinib-based PROTACs have been synthesized that successfully induced the degradation of target proteins like FLT-3 and c-KIT in leukemia cell lines, offering a novel therapeutic strategy. nih.gov

Scope and Research Objectives of this compound Studies

The primary research objectives for developing and utilizing linkable sunitinib analogues are multifaceted. A key goal is to create analogues that retain the potent, multi-targeted kinase inhibitory profile of the parent compound. researchgate.netnih.govoncotarget.com Studies often involve extensive in vitro and in vivo validation to confirm that the modified structure does not negatively impact its pharmacological properties. researchgate.netnih.gov

A significant focus is on the synthesis of these analogues, exploring different linker chemistries and attachment points to optimize for specific applications. snmjournals.orgoncotarget.com For example, the synthesis of a novel piperazine-based analogue of sunitinib, named SAP, was designed to allow for swift amine-based conjugation. oncotarget.com

Furthermore, research aims to leverage these analogues to gain a deeper understanding of sunitinib's mechanism of action, identify new therapeutic targets, and explore novel treatment strategies. This includes investigating their potential in overcoming drug resistance and their application in a wider range of cancers. nih.govmdpi.com The ultimate goal is to translate the findings from these preclinical studies into the development of more effective and targeted cancer therapies.

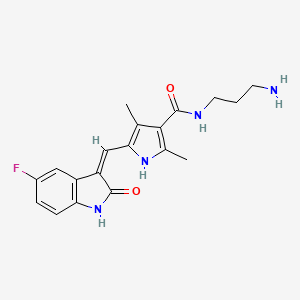

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H21FN4O2 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

N-(3-aminopropyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C19H21FN4O2/c1-10-16(23-11(2)17(10)19(26)22-7-3-6-21)9-14-13-8-12(20)4-5-15(13)24-18(14)25/h4-5,8-9,23H,3,6-7,21H2,1-2H3,(H,22,26)(H,24,25)/b14-9- |

InChI Key |

ZJVJBYFEMNIAJZ-ZROIWOOFSA-N |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NCCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O |

Origin of Product |

United States |

Rational Design and Synthetic Methodologies of Linkable Sunitinib Analogues

Strategic Design Principles for Linker Integration

The core challenge in developing linkable sunitinib (B231) analogues lies in identifying suitable positions on the sunitinib molecule for modification without compromising its inherent biological activity. researchgate.netnih.gov This necessitates a deep understanding of its structure-activity relationships.

Identification of Sunitinib Core Modification Sites for Conjugation

Sunitinib's chemical structure, while effective, offers limited functional groups for direct conjugation. beilstein-journals.org Researchers have therefore focused on creating derivatives that introduce a conjugatable handle. A key strategy involves modifying the periphery of the sunitinib molecule to incorporate a functional group suitable for linker attachment. beilstein-journals.org

The native sunitinib molecule lacks readily available functional groups for straightforward conjugation. beilstein-journals.org To overcome this, medicinal chemists have rationally designed analogues that introduce specific functionalities. One successful approach has been the incorporation of a carboxylic acid group, often via an amino acid moiety, which can then serve as an anchor point for peptide-based delivery systems. nih.gov Another strategy involves modifying the diethylaminoethyl side chain, a common site for metabolic activity, to introduce a point of attachment. This strategic placement aims to minimize disruption of the key interactions between sunitinib and its target kinases. ascopubs.org Furthermore, the pyrrole (B145914) ring within the sunitinib scaffold has been identified as a viable location for modification, allowing for the introduction of linkers without significantly altering the core pharmacophore responsible for its inhibitory activity. nih.gov

Computational Modeling in Analogue Design

Computational modeling is an indispensable tool in the rational design of linkable sunitinib analogues. frontiersin.orgresearchgate.netbohrium.com Techniques such as molecular docking and molecular dynamics simulations are employed to predict how structural modifications will affect the analogue's ability to bind to its target kinases, such as VEGFR-2 and HIF-1α. nih.govfrontiersin.orgresearchgate.netresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.govrjptonline.org For instance, docking studies have been used to evaluate the binding of novel sunitinib analogues to the HIF-1α PAS-B domain, a crucial mediator of metastasis. nih.govfrontiersin.orgresearchgate.net These simulations help to ensure that the introduction of a linker does not sterically hinder the analogue's interaction with the active site of the target protein. beilstein-journals.orgnih.gov

In Silico Evaluation: Beyond simple docking, computational methods can assess a range of properties, including the stability of the drug-receptor complex and the potential for the modified compound to be recognized by efflux pumps that contribute to drug resistance. bohrium.com Molecular dynamics simulations, for example, can provide a more dynamic picture of the interactions between the analogue and its target over time, revealing the stability of the binding. nih.govfrontiersin.orgresearchgate.net

These computational predictions guide the selection of the most promising candidates for synthesis and subsequent experimental validation, saving significant time and resources. frontiersin.orgresearchgate.net

Linker Chemistry and Selection

Types of Linkers Employed

A diverse array of linkers has been explored for the conjugation of sunitinib analogues, each with distinct chemical characteristics and release mechanisms. nih.govsymeres.com

| Linker Type | Description | Key Features | Reference(s) |

| Carboxylic Acid | Often introduced via an amino acid, providing a versatile handle for amide bond formation. | Enables conjugation to peptides and other amine-containing molecules. | nih.gov |

| Peptide | Consists of a short sequence of amino acids, which can be designed to be cleaved by specific enzymes. | Allows for targeted release of the drug in the tumor microenvironment. | nih.govnih.govnbn-resolving.org |

| Platinum-Based | Utilizes a platinum(II) complex to covalently link the sunitinib analogue to a carrier molecule. | Forms stable conjugates and can contribute to the overall cytotoxic effect. | researchgate.netresearchgate.netnih.gov |

| Urea | Formed by the reaction of an isocyanate with an amine, creating a stable linkage. | Offers a robust connection between the drug and a targeting moiety. | researchgate.netnih.govnih.gov |

| Spiro-oxindole | A more complex, rigid linker that can also possess intrinsic biological activity. | Can modulate the pharmacological profile of the conjugate. | nih.govresearchgate.netdntb.gov.ua |

Influence of Linker Properties on Analogue Functionality

The properties of the linker have a significant impact on the stability and binding affinity of the sunitinib analogue. researchgate.netnih.gov

Binding Affinity: The length, flexibility, and chemical nature of the linker can affect how the sunitinib analogue orients itself within the binding pocket of its target kinase. researchgate.net An improperly designed linker could introduce steric hindrance, thereby reducing the binding affinity and diminishing the drug's potency. beilstein-journals.org

Stability: The linker must be stable enough to remain intact in the bloodstream and other biological matrices to ensure that the conjugate reaches its target. researchgate.netnih.gov However, for many applications, the linker is also designed to be cleavable under specific conditions, such as the acidic environment of a tumor or in the presence of certain enzymes, to release the active drug. symeres.comnih.govnbn-resolving.org For example, peptide linkers can be designed to be substrates for proteases that are overexpressed in cancer cells. nih.govnih.gov

Multi-Step Synthetic Routes for Linkable Sunitinib Analogues

The synthesis of linkable sunitinib analogues is a multi-step process that requires careful planning and execution. The general approach involves the synthesis of a sunitinib core with a functional group that can be subsequently coupled to a linker.

One common synthetic strategy begins with the preparation of an oxindole (B195798) core, followed by a Knoevenagel condensation with a pyrrole aldehyde to form the characteristic (Z)-isomer of the sunitinib scaffold. nih.gov To introduce a linking point, a precursor to the diethylaminoethyl side chain bearing a protected functional group, such as a carboxylic acid, is used. researchgate.net

For example, to create an analogue with a carboxylic acid handle, a starting material with a protected amino acid can be reacted with the sunitinib precursor. nih.gov Following the formation of the core structure, the protecting group is removed to reveal the carboxylic acid, which is then ready for conjugation to a linker.

In the case of peptide conjugates, the synthesized sunitinib analogue with its free carboxylic acid is then coupled to the N-terminus of a peptide using standard peptide coupling reagents like EDCI and HOBt. researchgate.net For platinum-based linkers, the sunitinib analogue is reacted with a platinum complex, such as a derivative of cisplatin (B142131) or oxaliplatin, to form the final conjugate. researchgate.net

The synthesis of spiro-oxindole hybrids involves a [3+2] cycloaddition reaction between an olefin-based N-methyl pyrrole and a substituted isatin (B1672199). nih.gov

Each synthetic step must be carefully optimized to ensure high yields and purity of the final linkable sunitinib analogue. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential to confirm the structure and purity of the synthesized compounds. researchgate.netnih.gov

Key Intermediates and Reaction Conditions

The synthesis of linkable sunitinib analogues often involves multi-step processes starting from commercially available materials. researchgate.netsnmjournals.org A crucial aspect of these syntheses is the formation of key intermediates that facilitate the introduction of a linker.

One common strategy involves the synthesis of a modified pyrrole intermediate. For instance, the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a significant step. researchgate.net This intermediate can then be condensed with an appropriate indolin-2-one derivative. google.com

Another approach utilizes a pre-formed acid intermediate which is then coupled with various amines to introduce a linker. For example, sunitinib analogues have been synthesized from an available acid intermediate using reagents like N,N'-diisopropylethylamine (DIPEA), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent such as dimethylformamide (DMF) at room temperature. researchgate.net Subsequent deprotection steps, for instance using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2), can then reveal the final linkable analogue. researchgate.net

The synthesis of a nitro-precursor of sunitinib has also been reported, which can be utilized for creating radiolabeled versions for imaging studies. snmjournals.org This involves reacting an intermediate with 4-nitrooxindole to produce the precursor in good yield. snmjournals.org

Key reaction steps and conditions from various synthetic routes are summarized in the table below:

| Step | Reagents and Conditions | Starting Materials | Key Intermediate/Product | Reference |

| Amide Coupling | DMF, EDCI, HOBt, NEt3, room temperature | Acid intermediate, Amine with linker | This compound | researchgate.net |

| Deprotection | CH2Cl2, TFA, room temperature | Protected this compound | Final this compound | researchgate.net |

| Condensation | Ethanol, piperidine (B6355638) (catalyst), 50-100°C | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, 5-fluoroindole-2-ketone | 5-((5-fluoro-2-oxoindole-3-alkenyl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | google.com |

| Aminolysis | Ethylene glycol dimethyl ether, 2-(diethylamino)ethylenediamine, specific catalyst | 5-((5-fluoro-2-oxoindole-3-alkenyl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | Sunitinib base | google.com |

| Precursor Synthesis | Reaction with 4-nitrooxindole | Intermediate 5 | Nitro precursor (6) | snmjournals.org |

Strategies for Improved Synthetic Yields in Research Synthesis

Another strategy to enhance yield and simplify purification is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) for the coupling of the pyrrole intermediate with 5-fluorooxindole. snmjournals.org This method produces the final product in high yield (81%), and the imidazole (B134444) byproduct is easily removed by an acidic wash, which is an advantage over more expensive carbodiimide-based reagents. snmjournals.org

Furthermore, an electrochemical method has been developed for the synthesis of sunitinib, utilizing iodide as a mediator. This sustainable approach allows for amidation and condensation reactions to be carried out at room temperature, achieving high yields of 72% for amidation and 95% for condensation. researchgate.net

The table below highlights some strategies for improving synthetic yields:

| Strategy | Description | Reported Yield Improvement | Reference |

| Solvent-free Decarboxylation | Replacement of traditional high-boiling-point solvent with a solvent-free method for the synthesis of a key pyrrole intermediate. | Almost quantitative combined yield for decarboxylation and formylation steps. | researchgate.net |

| CDI Coupling | Use of 1,1'-carbonyldiimidazole (CDI) for the final coupling step. | Sunitinib produced in 81% yield. | snmjournals.org |

| Electrochemical Synthesis | Iodide-mediated electrochemical amidation and condensation. | Amidation yield of 72% and condensation yield of 95% at room temperature. | researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization in Research

The structural integrity and purity of newly synthesized linkable sunitinib analogues are rigorously confirmed using a combination of advanced spectroscopic and chromatographic techniques. These methods are essential for verifying the chemical structure, determining molecular weight, and assessing the purity of the compounds. researchgate.netresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including linkable sunitinib analogues. researchgate.netbeilstein-journals.orgwipo.intgoogle.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide detailed information about the molecular framework.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.netjchps.com For instance, the chemical shifts and splitting patterns in the ¹H NMR spectrum can help to identify the different proton environments and their neighboring protons.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between atoms. researchgate.netarkat-usa.org COSY experiments reveal proton-proton couplings, while HSQC and HMBC experiments correlate protons with directly attached carbons and carbons that are two or three bonds away, respectively. arkat-usa.orgipb.pt These correlations are crucial for assembling the complete molecular structure and confirming the successful attachment of the linker to the sunitinib core. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of linkable sunitinib analogues and to obtain information about their fragmentation patterns. researchgate.netresearchgate.netresearchgate.net This information is critical for confirming the identity of the synthesized compound. beilstein-journals.orgwipo.intgoogle.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. researchgate.net Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting fragment ions. jhu.edu This fragmentation pattern serves as a molecular fingerprint and can be used to confirm the structure of the analogue, including the location of the linker attachment. jhu.edu

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to assess the purity of linkable sunitinib analogues and to confirm their identity by comparing their retention times to a reference standard. researchgate.netwipo.intgoogle.com

In a typical HPLC analysis, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. upb.ro A detector, often a UV-visible detector, is used to monitor the eluting components. google.comresearchgate.net

The purity of the synthesized analogue is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. upb.ro The identity of the compound can be confirmed by comparing its retention time to that of a known standard. upb.ro Various HPLC methods have been developed for the analysis of sunitinib and its analogues, often utilizing reversed-phase columns and gradient elution programs. wipo.intnih.gov

The following table provides a summary of the characterization techniques:

| Technique | Purpose | Information Obtained | Reference |

| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, chemical environment of nuclei | researchgate.netbeilstein-journals.orgwipo.intgoogle.com |

| ¹H NMR | Proton framework | Chemical shifts, coupling constants, integration | jchps.com |

| ¹³C NMR | Carbon skeleton | Chemical shifts of carbon atoms | researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural analysis | Proton-proton and proton-carbon correlations | arkat-usa.orgipb.pt |

| Mass Spectrometry | Molecular Weight and Fragment Analysis | Molecular weight, elemental composition, fragmentation pattern | researchgate.netresearchgate.netresearchgate.net |

| HRMS | Accurate mass measurement | Elemental composition | researchgate.net |

| MS/MS | Structural confirmation | Fragmentation pattern | jhu.edu |

| HPLC | Purity and Identity Confirmation | Purity level, retention time | researchgate.netwipo.intgoogle.com |

Molecular and Cellular Pharmacology of Linkable Sunitinib Analogues

In Vitro Target Identification and Kinase Inhibition Profiling

Linkable sunitinib (B231) analogues are designed to mimic the kinase inhibition profile of sunitinib, targeting a range of receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis. dovepress.comnih.gov

Receptor Tyrosine Kinases (e.g., VEGFR-1, -2, -3; PDGFR-α, -β; KIT; FLT3; RET)

Linkable sunitinib analogues, much like sunitinib itself, are potent inhibitors of several key receptor tyrosine kinases. rndsystems.comresearchgate.netekb.eg These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), Stem Cell Factor Receptor (KIT), Fms-like Tyrosine Kinase 3 (FLT3), and the RET proto-oncogene. dovepress.comrndsystems.comresearchgate.netekb.eg The inhibition of these receptors disrupts signaling pathways that are essential for tumor angiogenesis and cell proliferation. mdpi.compatsnap.com

For instance, a rationally designed linkable sunitinib analogue, SAP, was shown to retain the anti-angiogenic and cytotoxic properties of the original molecule. researchgate.net Another analogue, designated SB1, also preserved the antiproliferative effects of sunitinib in glioma cell lines. nih.govresearchgate.net Similarly, the analogue 17864 demonstrated proper inhibitory activity against recombinant PDGFR-β, with a half-maximal inhibitory concentration similar to that of sunitinib. researchgate.net

The inhibitory activity of sunitinib and its analogues against various kinases is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). Sunitinib itself exhibits potent inhibition with Ki values of 2, 9, 17, 8, and 4 nM for VEGFR-1, -2, -3, PDGFRβ, and KIT, respectively. rndsystems.com

Table 1: Kinase Inhibition Profile of Sunitinib

| Target Kinase | Inhibition (Ki in nM) |

|---|---|

| VEGFR-1 | 2 |

| VEGFR-2 | 9 |

| VEGFR-3 | 17 |

| PDGFR-β | 8 |

| KIT | 4 |

Data sourced from R&D Systems rndsystems.com

Non-Kinase Targets (e.g., HIF-1α, MMPs)

Recent research has explored the effects of sunitinib and its analogues on non-kinase targets, particularly those involved in the tumor microenvironment and metastasis. researchgate.netbohrium.com Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that enables tumor cells to adapt to and survive in low-oxygen (hypoxic) conditions, a common feature of solid tumors. bohrium.commdpi.come-crt.org HIF-1α promotes the expression of genes involved in angiogenesis and metastasis, including those for matrix metalloproteinases (MMPs). mdpi.comnih.gov

Computational and in vitro studies have shown that sunitinib and its novel analogues can interact with the HIF-1α PAS-B domain. researchgate.netbohrium.com This interaction is believed to interfere with HIF-1α's transcriptional activity. nih.gov In studies on colorectal cancer cells under hypoxic conditions, sunitinib and its analogues demonstrated significant inhibitory effects on cell migration and invasion. frontiersin.org This was accompanied by a decrease in the activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. bohrium.comfrontiersin.org These findings suggest that linkable sunitinib analogues may exert anti-metastatic effects by targeting the HIF-1α/MMP axis. nih.gov

Mechanism of Action Elucidation at the Molecular and Cellular Level

The therapeutic effects of linkable sunitinib analogues stem from their ability to interfere with key cellular signaling pathways, primarily through competitive inhibition of ATP binding to target kinases. mdpi.comekb.eg

ATP-Competitive Inhibition Dynamics

Sunitinib and its linkable analogues function as ATP-competitive inhibitors. researchgate.netekb.eg They bind to the ATP-binding pocket of the kinase domain on receptor tyrosine kinases. researchgate.netnih.gov This binding action prevents the transfer of a phosphate (B84403) group from ATP to the tyrosine residues on the substrate, thereby blocking the activation of the kinase and its downstream signaling cascades. mdpi.commdpi.com The oxindole (B195798) moiety of the sunitinib structure is crucial for this interaction, as it occupies the adenine (B156593) region of the ATP-binding pocket. researchgate.net The design of linkable analogues ensures that the modification allowing for conjugation does not interfere with this critical binding interaction. mdpi.comresearchgate.net

Effects on Downstream Signaling Pathways (e.g., phosphorylation of AKT, ERK, S6, STAT3)

By inhibiting the primary receptor tyrosine kinases, linkable sunitinib analogues effectively block the activation of several downstream signaling pathways that are critical for cell survival, proliferation, and angiogenesis. These include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. mdpi.commdpi.comcellsignal.com

Studies have shown that treatment with a this compound, SAP, led to reduced levels of phosphorylated AKT, ERK, and S6 ribosomal protein in tumor tissues. researchgate.net The phosphorylation of these proteins is a key indicator of the activation of their respective pathways. mdpi.comcellsignal.com AKT is a central node in a pathway that promotes cell survival and growth, while ERK is a key component of a pathway that regulates cell proliferation. cellsignal.com S6 is a downstream effector of the mTOR pathway, which is also crucial for cell growth and proliferation. mdpi.com

Furthermore, sunitinib has been shown to inhibit the activity of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov The inhibition of STAT3 by sunitinib has been linked to the induction of apoptosis in renal cell carcinoma tumor cells. nih.gov The AKT-STAT3 pathway has been identified as a downstream target of EGFR signaling, which can be modulated by inhibitors of this pathway. jcancer.org

Binding Affinity and Kinetics in Cellular and Biochemical Assays

The effectiveness of a this compound is contingent upon its ability to bind to its target kinases with high affinity and favorable kinetics. nih.govrndsystems.comnih.gov Binding affinity, often expressed as the dissociation constant (Kd), is a measure of the strength of the interaction between the inhibitor and its target. malvernpanalytical.com A lower Kd value indicates a stronger binding affinity. malvernpanalytical.com

The design and synthesis of linkable analogues aim to preserve the binding affinity of the parent compound. For example, the development of a novel conjugatable sunitinib analogue, SB1, was validated through in vitro studies that showed it retained the antiproliferative effects of sunitinib. nih.gov Similarly, another analogue, 17864, which was designed for kidney-specific targeting, demonstrated inhibitory activity against PDGFR-β comparable to sunitinib. researchgate.net

While specific kinetic data (on- and off-rates) for many linkable sunitinib analogues are not extensively published in the public domain, the retained biological activity in cellular assays strongly suggests that their binding affinities and kinetics are sufficient to effectively inhibit their kinase targets. nih.govresearchgate.net The process of designing these analogues often involves computational modeling to predict how structural modifications will affect binding to the target's active site. mdpi.comresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name | Description |

|---|---|

| Sunitinib | A multi-targeted receptor tyrosine kinase inhibitor. nih.govresearchgate.net |

| This compound | A modified version of sunitinib designed for conjugation. nih.govmdpi.com |

| SB1 | A novel linkable sunitinib derivative. nih.govresearchgate.net |

| SAP | A novel sunitinib analogue with favorable pharmacological properties. researchgate.net |

| 17864 | A sunitinib analogue developed for kidney-targeted delivery. researchgate.net |

| ATP | Adenosine triphosphate, an energy-carrying molecule. researchgate.net |

| VEGFR | Vascular Endothelial Growth Factor Receptor. rndsystems.comresearchgate.net |

| PDGFR | Platelet-Derived Growth Factor Receptor. rndsystems.comresearchgate.net |

| KIT | Stem Cell Factor Receptor. rndsystems.comresearchgate.net |

| FLT3 | Fms-like Tyrosine Kinase 3. rndsystems.comresearchgate.net |

| RET | A proto-oncogene that encodes a receptor tyrosine kinase. rndsystems.comresearchgate.net |

| HIF-1α | Hypoxia-inducible factor-1α. researchgate.netbohrium.com |

| MMPs | Matrix Metalloproteinases. bohrium.comfrontiersin.org |

| AKT | Protein kinase B. researchgate.net |

| ERK | Extracellular signal-regulated kinase. researchgate.net |

| S6 | Ribosomal protein S6. researchgate.net |

Cellular Uptake and Intracellular Distribution Studies in Preclinical Models

The development of linkable sunitinib analogues is intended to facilitate their conjugation to targeting moieties, which can influence their cellular uptake and distribution. Studies have begun to elucidate these properties in various preclinical models.

The cellular internalization of certain linkable analogues, such as c(AmpRGD)-sunitinib conjugates, has been investigated in M21 human melanoma cells. unipr.it Taking advantage of the intrinsic fluorescence of the sunitinib core, cytofluorimetric analysis revealed that after 24 hours of exposure, the cellular uptake of these conjugates was lower compared to that of free sunitinib. unipr.it Confocal microscopy confirmed that the fluorescence associated with the conjugates was indeed due to cellular internalization. unipr.it

Regarding intracellular distribution, studies suggest that sunitinib and its analogues can be sequestered within acidic organelles. Lysosomal sequestration is a recognized mechanism that can influence the intracellular availability of sunitinib. mdpi.comresearchgate.net In studies with c(AmpRGD)-sunitinib conjugates, free sunitinib was observed to colocalize with the late endosomal-lysosomal marker Rab7. unipr.it In contrast, the conjugates appeared more dispersed throughout the cytoplasm, indicating a potentially different intracellular trafficking and fate compared to the parent compound. unipr.it

In animal models, the distribution of linkable analogues has been designed for specific organ targeting. For instance, a kidney-targeted conjugate was developed by linking a sunitinib analogue, 17864, to lysozyme (B549824). researchgate.net Following intravenous administration in mice, this conjugate rapidly accumulated in the kidneys, achieving sustained local drug levels for up to three days and a 28-fold increase in renal drug level area under the curve compared to an equivalent dose of sunitinib malate (B86768). researchgate.net This demonstrates the potential of linkable analogues to alter the broader biodistribution profile of sunitinib, directing it to specific tissues. In contrast, studies using MALDI-MS imaging on unmodified sunitinib in tumor-bearing mice showed that the drug is distributed systemically but tends to accumulate in the tumor periphery. nih.govresearchgate.net

Effects on Key Cellular Processes in Preclinical Models

A primary goal in designing linkable sunitinib analogues is the retention of the potent antiproliferative and cytotoxic activity of the parent compound. Various analogues have been evaluated in diverse cancer cell lines, demonstrating that modifications for linkability can be made without sacrificing, and in some cases even enhancing, cytotoxic efficacy.

For example, the linkable derivative SB1 was shown to preserve the antiproliferative effects of native sunitinib when tested in three different glioma cell lines. nih.govresearchgate.net Similarly, a series of novel sunitinib derivatives (the EMAC series) has shown significant cytotoxic activity, often superior to sunitinib itself, in pancreatic and glioblastoma cell lines. mdpi.comnih.gov

In human pancreatic cancer cell lines MIA PaCa-2 and PANC-1, several EMAC analogues were more potent than sunitinib under both normoxic and hypoxic conditions. mdpi.com The analogue EMAC4001, in particular, was found to be 24 to 47 times more active than sunitinib depending on the cell line and oxygen conditions. mdpi.com Sunitinib itself was less effective in these cell lines, with EC50 values in the low micromolar range. mdpi.com The superior activity of the analogues was also demonstrated in clonogenic assays, where compounds like EMAC4001 effectively inhibited the colony-forming ability of both MIA PaCa-2 and PANC-1 cells. mdpi.com

Similar enhancements in activity were observed in glioblastoma cell lines. Analogues EMAC4001, EMAC4006, and EMAC4007 showed 18 to 95 times stronger cytotoxic effects compared to sunitinib in U-87MG and A-172 cell lines. nih.gov

Table 1: Antiproliferative Activity (EC50) of Sunitinib Analogues in Cancer Cell Lines This table summarizes the half-maximal effective concentration (EC50) values for selected sunitinib analogues compared to sunitinib in various human cancer cell lines.

| Compound | Cell Line | Condition | EC50 Value (µM) | Source |

|---|---|---|---|---|

| Sunitinib | MIA PaCa-2 | Normoxia | 2.67 ± 0.21 | mdpi.com |

| EMAC4001 | MIA PaCa-2 | Normoxia | 0.113 ± 0.008 | mdpi.com |

| Sunitinib | PANC-1 | Normoxia | 3.53 ± 0.21 | mdpi.com |

| EMAC4001 | PANC-1 | Normoxia | 0.098 ± 0.003 | mdpi.com |

| Sunitinib | MIA PaCa-2 | Hypoxia | 3.50 ± 0.30 | mdpi.com |

| EMAC4001 | MIA PaCa-2 | Hypoxia | 0.100 ± 0.013 | mdpi.com |

| Sunitinib | PANC-1 | Hypoxia | 3.73 ± 0.21 | mdpi.com |

| EMAC4001 | PANC-1 | Hypoxia | 0.080 ± 0.005 | mdpi.com |

| Sunitinib | U-87MG | N/A | 14.71 ± 1.13 | nih.gov |

| EMAC4001 | U-87MG | N/A | 0.21 ± 0.02 | nih.gov |

| Sunitinib | A-172 | N/A | 18.06 ± 1.04 | nih.gov |

Sunitinib is a well-established anti-angiogenic agent that functions by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for endothelial cell proliferation and vessel formation. unipr.itresearchgate.net Linkable analogues are designed to retain this critical anti-angiogenic activity.

The rationale for developing analogues like SB1 is rooted in sunitinib's inherent ability to target pathways involved in tumor angiogenesis. researchgate.net The anti-angiogenic effect of sunitinib and its analogues is achieved by competitively binding to the ATP-binding pocket of kinases like VEGFR, thereby blocking downstream signaling pathways that promote tumor growth and vascularization. mdpi.com Studies on novel sunitinib analogues have focused on their ability to inhibit VEGFR-2, a key mediator of angiogenesis. One analogue, designated compound 36, demonstrated substantial inhibitory activity against VEGFR-2 with an IC50 value of 0.092 ± 0.003 μM.

In addition to inhibiting proliferation, sunitinib and its analogues can directly induce programmed cell death, or apoptosis, in cancer cells. The linkable analogue SB1 was shown to possess apoptotic properties similar to those of native sunitinib in glioma cell lines. nih.govresearchgate.net

The mechanisms underlying sunitinib-induced apoptosis have been well-characterized and are presumed to be conserved in its active analogues. Sunitinib triggers apoptosis through both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways. researchgate.net Mechanistic studies show that it upregulates the expression of pro-apoptotic proteins such as Bax, Bak, PUMA, Fas, and FasL, while simultaneously downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1. researchgate.net This shift in the balance of pro- and anti-apoptotic factors leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), culminating in cell death. researchgate.net Further investigation in follicular thyroid cancer cells revealed that sunitinib can induce apoptosis via the intrinsic pathway, marked by the induction of caspase-9 and increased caspase-3 activity, and may also decrease the expression of the anti-apoptotic protein survivin. core.ac.uk

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Linkable sunitinib analogues have demonstrated significant potential in inhibiting these processes in various preclinical cancer models.

In studies using a wound healing assay, sunitinib analogues were shown to inhibit the migration of MIA PaCa-2 and PANC-1 pancreatic cancer cells under both normoxic and hypoxic conditions. mdpi.com Similarly, certain analogues were highly effective in glioblastoma models. The compound EMAC4001 was found to reduce the velocity of single U-87MG glioma cells by 50%, an effect that was 28% more potent than that of sunitinib. nih.gov

The anti-invasive properties of sunitinib analogues have also been linked to the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix to facilitate cell movement. In a study on LoVo colorectal cancer cells under hypoxic conditions, sunitinib and two of its analogues significantly reduced cell invasion. researchgate.net This effect was correlated with a significant inhibition of MMP-2 and MMP-9 activity. researchgate.net While sunitinib and analogue 1 had a more pronounced effect on MMP-2 activity, analogue 1 and analogue 3 were more potent inhibitors of MMP-9. researchgate.net

Table 2: Effect of Sunitinib Analogues on Colorectal Cancer Cell Migration and Invasion This table presents the percentage reduction in cell migration and invasion, and the inhibition of MMP activity, in LoVo cells treated with sunitinib analogues under hypoxic conditions.

| Treatment (25 µM) | Cell Migration Reduction (24h) | Cell Invasion Reduction | Inhibition of MMP-2 Activity | Inhibition of MMP-9 Activity | Source |

|---|---|---|---|---|---|

| Sunitinib | 88.1% | 61.8% | Significant (p < 0.001) | Significant (p < 0.01) | researchgate.net |

| Analogue 1 | 87.8% | 35.1% | Significant (p < 0.001) | Significant (p < 0.001) | researchgate.net |

Structure Activity Relationships Sar and Structure Property Relationships Spr in Linkable Sunitinib Analogues

Correlation of Structural Modifications with Target Binding and Inhibition

The potency of sunitinib (B231) and its analogues is intrinsically linked to their specific molecular interactions within the ATP-binding pocket of target kinases, primarily VEGFR-2. Modifications to the core structure or the introduction of a linker must preserve these crucial interactions.

The indolin-2-one scaffold is an essential pharmacophore for the antiangiogenic and anticancer activities of sunitinib and its derivatives, serving as a critical anchor for binding to the hinge region of the kinase's ATP pocket. nih.govekb.egresearchgate.net This core structure facilitates key hydrogen bond interactions that are fundamental for potent inhibition. ekb.egresearchgate.net Specifically, the indolin-2-one core acts as a hydrogen bond acceptor and donor, interacting with the NH of Cys919 and the carbonyl group of Glu917 in the VEGFR-2 hinge region. ekb.egresearchgate.net

Substitutions on the indolin-2-one ring significantly influence the compound's inhibitory activity. nih.govresearchgate.net Research has shown that modifications at the C-3 position of the oxindole (B195798) ring play a particularly important role in modulating antiangiogenic and anticancer effects. nih.gov For instance, the pyrrole (B145914) moiety attached at this position forms hydrophobic interactions with the phenyl group of Phe918 in VEGFR-2, further stabilizing the drug-receptor complex. ekb.eg

Studies on various analogues have provided insights into the effects of different substituents. The introduction of a 5-fluoro substituent on the indolin-2-one ring is a known feature of sunitinib. researchgate.net In a study of novel isatin (B1672199)/dihydropyrazole hybrids, it was found that placing a substituent like a chlorine atom or a methyl group at the 5-position of the isatin nucleus was beneficial for antitumor activity. researchgate.net One of the most promising compounds from this series, EMAC4001, which features such a substitution, demonstrated EC50 values ranging from 0.01 µM to 0.38 µM in various cancer cell lines. researchgate.net Another study exploring substitutions on the oxindole core found that a 5-acetyl group tended to improve TLK2 inhibition, a known off-target kinase for sunitinib. nih.gov

| Compound Series | Substitution Position | Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| Isatin/dihydropyrazole hybrids | 5-position | Chlorine, Methyl | Beneficial for antitumor activity. | researchgate.net |

| EMAC4001 | 5-position | Not specified | Showed potent EC50 values (0.01 µM to 0.38 µM). | researchgate.net |

| Oxindole analogues | 5-position | Acetyl | Showed a good trend towards TLK2 inhibition. | nih.gov |

| Sunitinib | 5-position | Fluorine | Part of the core structure of the approved drug. | researchgate.net |

The design of a linkable sunitinib analogue requires the introduction of a functional group for conjugation, which necessitates careful consideration of the linker's attachment point and chemical structure to avoid disrupting essential binding interactions. The chemical core of native sunitinib does not readily allow for linkage to tumor-homing elements. nih.gov Therefore, analogues must be rationally designed to incorporate a conjugatable handle.

In one study, a novel linkable derivative designated SB1 was designed and synthesized. nih.gov Cytotoxicity evaluations in three glioma cell lines showed that SB1 preserved the antiproliferative effect of sunitinib, indicating that the modification did not compromise its potency. nih.gov Similarly, SB1 was found to be stable in mouse plasma and exhibited bioequivalent pharmacokinetic characteristics to the parent drug, suggesting the linker addition was well-tolerated from a pharmacological standpoint. nih.gov

Other research has explored replacing the N-(2-(diethylamino)ethyl) side chain, which protrudes outwards from the ATP-binding pocket, with a conjugatable moiety. researchgate.net In one such analogue, named 17864, this side chain was replaced with an N-4-methylpyridine group to serve as a linkable handle. researchgate.net This strategic placement ensures that the core oxindole moiety remains free to engage with the adenine (B156593) region of the ATP-binding pocket. researchgate.net Another design strategy involved modifying the pyrrole ring of sunitinib, expanding it to a phenylimino moiety to serve as a central linker region. nih.gov This was done to extend the available aromatic surface for potential new interactions. nih.gov Several compounds from this series showed potent VEGFR-2 inhibitory activities, with IC50 values comparable to or better than sunitinib (0.139 µM), demonstrating the viability of this approach. nih.gov For example, compound 17a from this series had a VEGFR-2 IC50 of 0.078 µM. nih.gov

SAR of Conjugated Linkable Sunitinib Analogues

The primary goal of conjugation is to direct the sunitinib analogue to a specific cell or tissue type, thereby increasing local concentration and efficacy while potentially reducing systemic exposure. The choice of the conjugate moiety is paramount to achieving this targeting.

In one research model, a sunitinib analogue was conjugated to a peptide, c(AmpRGD), which targets αVβ3 integrin receptors that are overexpressed on melanoma cells. researchgate.net The resulting peptide-drug conjugate, particularly compound 3, was selectively internalized by human melanoma cells via this receptor-mediated pathway. researchgate.net This targeted conjugate was more effective than sunitinib at reducing melanoma cell proliferation, migration, and invasion in vitro. researchgate.net Furthermore, in a xenograft mouse model, this conjugate significantly reduced tumor growth more efficiently than an equimolar dose of unconjugated sunitinib. researchgate.net

Another approach utilized the protein lysozyme (B549824) as a carrier to target a sunitinib analogue to the kidneys. researchgate.net The conjugate, 17864-lysozyme, rapidly accumulated in the kidneys after intravenous injection in mice, achieving sustained renal drug levels for up to three days and a 28-fold increase in renal drug level area under the curve compared to an equivalent dose of sunitinib malate (B86768). researchgate.net This demonstrates how a protein conjugate can dramatically alter the biodistribution of the drug to achieve tissue-specific accumulation. researchgate.net

The linker connecting the sunitinib analogue to the targeting moiety is not merely a passive spacer; its design can significantly modulate the properties of the conjugate, including its stability, release mechanism, and cellular permeability.

The study involving the lysozyme-sunitinib conjugate used a platinum-based linker. researchgate.net This type of linker provides a stable connection between the drug and the carrier protein, ensuring the conjugate remains intact in circulation until it reaches the target tissue. researchgate.net The accumulation in the kidney proximal tubular cells relies on the carrier's natural uptake mechanism, highlighting how linker and carrier work in concert to achieve selectivity. researchgate.net

In the context of antibody-drug conjugates (ADCs), linkers are often designed to be either cleavable or non-cleavable. A common cleavable linker is the MC-Val-Cit-PAB system, which is designed to be stable in the bloodstream but is cleaved by lysosomal proteases (like cathepsin B) inside the target cell to release the active drug payload. medchemexpress.com A conjugate named MC-Val-Cit-PAB-Sunitinib utilizes this linker system, indicating its design for intracellular release of a sunitinib payload following targeted delivery. medchemexpress.com The design of such linkers is crucial for ensuring that the drug is released only after the conjugate has been internalized by the target cells, thereby maximizing specificity and minimizing off-target effects.

Computational Approaches in SAR Elucidation (e.g., Quantitative Structure-Activity Relationships (QSAR), molecular dynamics simulations)

Computational methods are invaluable tools for elucidating the complex SAR of sunitinib analogues, enabling researchers to predict the activity of novel compounds and understand their interactions at an atomic level.

Quantitative Structure-Activity Relationship (3D-QSAR) analysis is a ligand-based approach used to correlate the structural features of a series of compounds with their biological activities. mdpi.com By building computational models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify which steric and electrostatic fields of a molecule are critical for its activity. mdpi.com Such models provide predictive power for designing new, more potent inhibitors. mdpi.com QSAR studies have been successfully applied to various kinase inhibitor scaffolds, including the oxindole core found in sunitinib, to guide the synthesis of analogues with improved activity profiles. nih.govmdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. sioc-journal.cn These simulations can confirm the stability of the ligand within the binding pocket and calculate binding free energies, offering a more accurate prediction of potency than simple molecular docking. nih.govresearchgate.net For sunitinib and its analogues, MD simulations have been used to study their binding to VEGFR-2. sioc-journal.cnnih.gov These studies confirm that sunitinib can form stable hydrophobic interactions with nonpolar residues like Glu885 and Ile888 and hydrogen bonds with key residues such as Cys1024, His1026, and Asp1046, which contribute significantly to its biological activity. sioc-journal.cn In one computational study, 478 sunitinib analogues were generated and screened, with MD simulations used to validate the stability and binding energy of the most promising candidates, identifying compounds with significantly higher predicted binding potency than sunitinib itself. nih.gov

| Compound | Predicted Binding Potency (kcal/mol) | Comparison to Sunitinib | Reference |

|---|---|---|---|

| Sunitinib | -5.58 | Baseline | nih.gov |

| Analogue 138 | -10.579 | Higher Potency | nih.gov |

| Analogue 146 | -10.342 | Higher Potency | nih.gov |

| Analogue 114 | -10.267 | Higher Potency | nih.gov |

| Analogue 163 | -10.212 | Higher Potency | nih.gov |

These computational approaches not only help in understanding the SAR of existing compounds but also play a crucial role in the rational design of novel linkable sunitinib analogues with optimized potency, selectivity, and pharmacokinetic properties. sioc-journal.cn

Preclinical Efficacy and Pharmacodynamic Evaluation of Linkable Sunitinib Analogues

In Vitro Efficacy in Diverse Cancer Cell Lines

The initial assessment of any new anti-cancer agent involves testing its effectiveness against various cancer cell lines in a laboratory setting. This in vitro analysis provides crucial data on the compound's cytotoxic and anti-proliferative properties.

Comparison with Parent Sunitinib (B231) in Specific Models (e.g., glioma, pancreatic, prostate, breast, colorectal cancer cell lines)

Numerous studies have compared the in vitro efficacy of linkable sunitinib analogues to the parent compound, sunitinib, across a range of cancer cell lines.

In the context of glioma , a novel linkable sunitinib derivative, SB1, demonstrated a comparable antiproliferative effect to sunitinib in three different glioma cell lines. researchgate.netnih.gov This suggests that the structural modifications made to create a linkable site did not compromise the compound's inherent anti-cancer activity in this model. researchgate.netnih.gov Further research on glioma cell lines U87-MG and A172 showed that certain sunitinib analogues, such as EMAC4001, EMAC4006, and EMAC4007, exhibited significantly stronger cytotoxic effects than sunitinib itself. nih.gov Specifically, EMAC4001 was found to be the most potent in both cell lines. nih.gov Another study confirmed that sunitinib and lapatinib, when used alone or in combination, had significant effects on the proliferation, apoptosis, and migration of U87 and M059K glioma cells. researchgate.net

For pancreatic cancer , a series of sunitinib derivatives were evaluated in the MIA PaCa-2 and PANC-1 human pancreatic cancer cell lines. mdpi.comnih.govnih.gov Six of the seventeen analogues tested were more active than sunitinib at reducing cell viability. nih.govnih.gov The most promising of these, EMAC4001, was 24 to 35 times more active than sunitinib against MIA PaCa-2 cells and 36 to 47 times more active against PANC-1 cells. mdpi.comnih.govnih.gov This particular analogue also effectively inhibited the formation of cancer cell colonies. mdpi.comnih.govnih.gov

In breast cancer models, a novel sunitinib analogue, SAP, was shown to retain the cytotoxic properties of the parent molecule. nih.govoncotarget.com

Regarding colorectal cancer , computational and in vitro studies on LoVo cells highlighted the potential of novel sunitinib analogues. nih.govbohrium.com These analogues demonstrated favorable interactions with the HIF-1α PAS-B domain and exhibited significant inhibitory effects on the migration and invasion of LoVo cells. nih.gov

Interactive Table: In Vitro Efficacy of Linkable Sunitinib Analogues vs. Sunitinib

| Cancer Type | Cell Line(s) | Analogue(s) | Key Findings |

|---|---|---|---|

| Glioma | U87-MG, A172, T98G | SB1, EMAC4001, EMAC4006, EMAC4007 | SB1 preserved sunitinib's antiproliferative effect. researchgate.netnih.gov EMAC analogues were 18-95 times more potent than sunitinib. nih.gov |

| Pancreatic | MIA PaCa-2, PANC-1 | EMAC4001 and others | EMAC4001 was up to 47 times more active than sunitinib in reducing cell viability. mdpi.comnih.govnih.gov |

| Breast | Not specified | SAP | SAP retained the cytotoxic properties of sunitinib. nih.govoncotarget.com |

| Colorectal | LoVo | Novel analogues | Analogues showed significant inhibition of cell migration and invasion. nih.gov |

Efficacy under Modulated Microenvironmental Conditions (e.g., hypoxia)

The tumor microenvironment, often characterized by low oxygen levels (hypoxia), can significantly impact a drug's effectiveness. Therefore, evaluating linkable sunitinib analogues under such conditions is crucial.

In studies on pancreatic cancer cell lines MIA PaCa-2 and PANC-1, the efficacy of sunitinib analogues was assessed under both normal oxygen (normoxia) and hypoxic conditions. mdpi.comnih.govnih.gov The promising analogue EMAC4001 demonstrated potent activity in both environments. mdpi.comnih.govnih.gov Sunitinib itself was found to be more effective at inhibiting colony formation under hypoxic conditions compared to normoxia. mdpi.com Four of the tested analogues were able to inhibit the migration of MIA PaCa-2 and PANC-1 cells under hypoxia, although none surpassed the activity of sunitinib in this specific assay. nih.gov

For colorectal cancer , research has focused on the role of Hypoxia-Inducible Factor-1 alpha (HIF-1α) in metastasis. nih.govbohrium.com Novel sunitinib analogues were specifically designed and tested for their effects on the metastatic behavior of human colorectal cancer cells in a hypoxic environment. nih.govbohrium.com These studies revealed that the analogues could effectively inhibit cell migration and invasion under hypoxic conditions. nih.gov

In Vivo Efficacy in Non-Human Preclinical Models

Following promising in vitro results, the evaluation of linkable sunitinib analogues progresses to in vivo studies using animal models. These models provide a more complex biological system to assess a drug's therapeutic potential.

Xenograft and Syngeneic Animal Models (e.g., breast cancer, castration-resistant prostate cancer, melanoma)

Linkable sunitinib analogues have been tested in various animal models to determine their real-world applicability.

In breast cancer research, the sunitinib analogue SAP was tested in two breast cancer xenograft models and two syngeneic animal models. nih.govoncotarget.com These studies are critical for understanding how the drug behaves in a living organism with a functioning immune system (syngeneic models) versus a model with human tumors grafted onto an immunodeficient host (xenograft models). mdpi.com The combination of sunitinib malate (B86768) with fingolimod, a sphingosine-1-phosphate (S1P) analogue, was also shown to significantly decrease tumor growth in a syngeneic rat breast cancer model (Walker 256). nih.gov

For melanoma , the B16F10 melanoma cell line, which is syngeneic with C57BL/6 mice, has been used to establish subcutaneous tumors for testing sunitinib formulations. nih.gov Studies have also investigated the use of sunitinib in combination with other agents in mouse models of melanoma. nih.gov

Assessment of Tumor Growth Delay and Regression in Animal Models

A key measure of a cancer drug's efficacy in vivo is its ability to slow down or reverse tumor growth.

In breast cancer xenograft models (HCC1954 and MDA-MB-231), the sunitinib analogue SAP proved to be efficacious. oncotarget.com In the HCC1954 model, at day 18, SAP-treated animals had an average tumor size of 76 ± 52 mm³, significantly smaller than the vehicle-treated group (428 ± 101 mm³) and also smaller than the sunitinib-treated group (152 ± 57 mm³). oncotarget.com Similarly, in the MDA-MB-231 model, SAP was statistically more efficacious than sunitinib at delaying tumor growth. oncotarget.com The average tumor weight was also significantly lower in SAP-treated animals compared to both vehicle and sunitinib-treated groups in both models. oncotarget.com

In a pancreatic cancer xenograft model using BON cells, the combination of PAC-1 and sunitinib showed a significant reduction in tumor volume and mass compared to either agent alone. acs.org

Studies on renal cell carcinoma (RCC) xenografts have shown that sunitinib can induce tumor regression and stasis, depending on the specific cell line used. aacrjournals.org For instance, in the ACHN xenograft model, sunitinib caused tumor regression. aacrjournals.org

Interactive Table: In Vivo Efficacy of Linkable Sunitinib Analogues

| Cancer Type | Animal Model | Analogue/Treatment | Key Findings on Tumor Growth |

|---|---|---|---|

| Breast Cancer | HCC1954 Xenograft | SAP | Significant tumor growth delay compared to sunitinib and vehicle. oncotarget.com |

| Breast Cancer | MDA-MB-231 Xenograft | SAP | Statistically more efficacious than sunitinib in delaying tumor growth. oncotarget.com |

| Pancreatic Cancer | BON Xenograft | PAC-1 + Sunitinib | Enhanced reduction in tumor volume and mass compared to single agents. acs.org |

| Renal Cell Carcinoma | ACHN Xenograft | Sunitinib | Caused tumor regression. aacrjournals.org |

Pharmacodynamic Biomarker Analysis in Preclinical Studies

Pharmacodynamic studies are essential to understand how a drug affects the body. In the context of linkable sunitinib analogues, this involves analyzing biomarkers that indicate the drug is hitting its intended targets and eliciting the desired biological response.

In preclinical studies of the sunitinib analogue SAP in breast cancer models, several pharmacodynamic markers were evaluated. nih.gov Tumors from animals treated with SAP showed a significant decrease in the Ki-67 proliferation marker and the CD31 angiogenesis marker. oncotarget.com Furthermore, there was a marked reduction in the phosphorylation levels of key signaling proteins such as AKT, ERK, and S6. nih.gov This indicates that SAP effectively inhibits the signaling pathways that drive tumor growth and blood vessel formation.

In renal cell carcinoma xenograft models, sunitinib treatment led to a significant decrease in microvessel density (MVD), confirming its anti-angiogenic effects. aacrjournals.org

Pharmacodynamic analyses in preclinical models of various cancers have consistently shown that sunitinib and its analogues inhibit the phosphorylation of target receptors like VEGFR and PDGFR. ebi.ac.uk This inhibition of receptor signaling is a key mechanism behind their anti-tumor activity.

Markers of Proliferation (e.g., Ki-67)

In preclinical studies involving breast cancer xenograft models, treatment with a linkable sunitinib analogue (SAP) resulted in a dramatic reduction in tumor cell proliferation. oncotarget.com This was quantified by measuring the Ki-67 proliferation index (PI), a standard marker for cell proliferation.

In the HCC1954 breast cancer model, the Ki-67 PI in tumors of mice treated with SAP was 19.2 ± 4.9%, a significant decrease compared to the 82.3 ± 11.1% observed in the vehicle-treated control group. oncotarget.com Similarly, in the MDA-MB-231 xenograft model, SAP treatment led to a Ki-67 PI of 20.11 ± 4.5%, starkly contrasting with the 97.4 ± 7.2% in the control group. oncotarget.com These results were comparable to those achieved with the parent compound, sunitinib. oncotarget.com

Table 1: Effect of this compound (SAP) on Ki-67 Proliferation Index

| Cell Line | Treatment Group | Ki-67 Proliferation Index (%) |

|---|---|---|

| HCC1954 | Vehicle | 82.3 ± 11.1 |

| Sunitinib | 22.9 ± 7.8 | |

| SAP | 19.2 ± 4.9 | |

| MDA-MB-231 | Vehicle | 97.4 ± 7.2 |

| Sunitinib | 20.9 ± 5.6 |

Markers of Angiogenesis (e.g., CD31)

The anti-angiogenic activity of the this compound was evaluated by assessing the density of blood vessels in tumor tissues, using the endothelial cell marker CD31. Treatment with SAP led to a marked reduction in angiogenesis in both the HCC1954 and MDA-MB-231 breast cancer models. oncotarget.com

In the HCC1954 model, the average number of CD31-positive cells in tumor sections from SAP-treated mice was 16.6 ± 7.1, significantly lower than the 50.6 ± 10.2 observed in the control group. oncotarget.com A similar trend was observed in the MDA-MB-231 model, where SAP treatment resulted in 25.7 ± 11.8 CD31-positive cells, compared to the control. oncotarget.com

Table 2: Effect of this compound (SAP) on Angiogenesis (CD31+ Cells)

| Cell Line | Treatment Group | Average Number of CD31+ Cells |

|---|---|---|

| HCC1954 | Vehicle | Not specified in source |

| Sunitinib | 21.6 ± 9.0 | |

| SAP | 16.6 ± 7.1 | |

| MDA-MB-231 | Vehicle | 50.6 ± 10.2 |

| Sunitinib | 28.1 ± 11.3 |

Modulation of Signaling Pathway Activation (e.g., pAKT, pERK, pS6, STAT3, MMPs)

The this compound, SAP, demonstrated effective modulation of key signaling pathways involved in tumor growth and survival. In preclinical models, tumors from animals treated with SAP showed significantly reduced levels of phosphorylated AKT (pAKT), phosphorylated ERK (pERK), and phosphorylated S6 (pS6) when compared to vehicle-treated animals. nih.gov

A detailed analysis of tumor lysates from the HCC1954 model revealed reduced levels of phosphorylated GSK3, Akt, and Erk1/2 in both SAP and sunitinib-treated mice compared to the control group. oncotarget.com The reduction in phosphorylated Erk1/2 (Thr202/Tyr204) was further confirmed through immunohistochemistry. oncotarget.com Sunitinib itself is known to inhibit receptor tyrosine kinases such as VEGFRs and PDGFRs, which in turn affects downstream signaling cascades like the PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation. nih.govpharmgkb.org

Preclinical Pharmacokinetics and Biodistribution Studies in Animal Models

A key advantage of the this compound, SAP, is its favorable pharmacokinetic profile. nih.gov In mouse models, SAP demonstrated increased blood exposure and enhanced accumulation in tumors compared to sunitinib. nih.gov This improved biodistribution is a significant step towards developing more effective targeted therapies.

The rational design of SAP, which includes a piperazine (B1678402) functional group, contributes to its improved pharmacological properties, such as a lower cLogP, higher polar surface area, and better aqueous solubility. oncotarget.com These characteristics are designed to facilitate targeted delivery through conjugation with peptides or antibodies. oncotarget.com

Applications of Linkable Sunitinib Analogues in Advanced Chemical Biology and Drug Discovery Research

Development as Chemical Probes for Target Deconvolution

The identification of the specific molecular targets of a bioactive compound, a process known as target deconvolution, is a critical step in drug discovery. nih.gov Linkable sunitinib (B231) analogues are instrumental in this process, serving as chemical probes to elucidate the complex interactions between sunitinib and the proteome. nih.govnih.gov These probes typically consist of three components: a "warhead" that binds to the target, a linker, and a tag for identification. researchgate.net

In a common approach, a linkable sunitinib analogue is immobilized on a solid support and used as bait to capture its binding partners from cell lysates. The captured proteins are then identified using techniques like mass spectrometry. researchgate.net This affinity chromatography-based method allows for the characterization of the "interactome" of the drug. researchgate.net Another strategy, known as activity-based protein profiling (ABPP), utilizes chemical probes that covalently bind to the active site of enzymes, providing a snapshot of their functional state. researchgate.netevotec.com By designing sunitinib analogues with reactive groups, researchers can specifically label and identify its kinase targets within a complex biological system. nih.gov These chemoproteomic approaches provide a powerful platform for understanding the polypharmacology of sunitinib and for the rational design of more selective next-generation inhibitors. evotec.comresearchgate.net

Integration into Targeted Protein Degradation Strategies

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. eurekalert.org Linkable sunitinib analogues are key components in the design of two prominent TPD technologies: Proteolysis Targeting Chimeras (PROTACs) and Autophagosome-Tethering Compounds (ATTECs).

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. researchgate.netfrontiersin.org By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. eurekalert.org

Researchers have synthesized and evaluated numerous sunitinib-based PROTACs. researchgate.netnih.gov For instance, a series of PROTACs linking sunitinib to a von Hippel-Lindau (VHL) E3 ligase ligand were developed. researchgate.netnih.gov One of the most promising compounds from this series, PROTAC 5 , demonstrated significant antiproliferative activity in HL-60 leukemia cells. researchgate.netnih.gov Further studies revealed that PROTAC 5 effectively reduced the protein levels of two of sunitinib's known targets, FLT-3 and c-KIT, in these cells. researchgate.netnih.gov The design of these PROTACs often involves varying the type and length of the linker, with studies showing that PEG-based linkers can be more effective than alkyl-based linkers. researchgate.net

| PROTAC Name | Target Protein(s) | E3 Ligase Ligand | Linker Type | Key Findings |

| PROTAC 5 | FLT-3, c-KIT | VHL | Not specified in provided text | Exhibited the most significant antiproliferative activity against HL-60 cells (IC50 = 2.9 ± 1.5 μM). Reduced protein levels of FLT-3 and c-KIT. researchgate.netnih.gov |

| PROTAC 6 | FLT-3 | VHL | Not specified in provided text | Reduced protein levels of FLT-3 in K562 cells. nih.gov |

| MI-389 | GSPT1 | Thalidomide | 6-carbon alkyl | Exhibited anti-proliferative activity via degradation of GSPT1. researchgate.net |

Autophagosome-Tethering Compounds (ATTECs) represent a newer TPD strategy that utilizes the autophagy pathway for protein degradation. nih.govprofacgen.com ATTECs are bifunctional molecules that bind to both a target protein and an autophagosome-associated protein, typically LC3, thereby tethering the target to the autophagosome for degradation. profacgen.combiorxiv.org This approach is particularly promising for degrading protein aggregates and even entire organelles, which are not amenable to proteasomal degradation. eurekalert.org

While the development of sunitinib-based ATTECs is still in its early stages, the technology holds significant potential. nih.gov The general principle involves designing a molecule that can simultaneously interact with sunitinib's target kinases and LC3. profacgen.com This strategy could offer a new avenue for eliminating sunitinib-targeted proteins, particularly in the context of neurodegenerative diseases where protein aggregation is a hallmark. profacgen.com

Conjugation to Targeting Moieties for Research Purposes

The ability to conjugate linkable sunitinib analogues to various targeting moieties has opened up new avenues for investigating targeted drug delivery systems in a research setting. These conjugates aim to increase the concentration of the therapeutic agent at the site of action, thereby enhancing efficacy and potentially reducing off-target effects.

Peptide-Drug Conjugates (PDCs)

PDCs are an emerging class of targeted therapeutics that combine a cytotoxic payload with a peptide that directs it to specific receptors overexpressed on cancer cells. creative-peptides.comnih.gov Compared to antibody-drug conjugates (ADCs), PDCs have a lower molecular weight, which can lead to better tumor penetration. creative-peptides.comnih.gov

To create a sunitinib-based PDC, a linkable analogue of sunitinib is required, as the parent drug lacks a suitable functional group for conjugation. semanticscholar.org Researchers have designed and synthesized novel sunitinib analogues, such as SAN1 , which retain the anti-angiogenic and cytotoxic properties of the original compound. nih.gov SAN1 was then conjugated to the targeting peptide [d-Lys(6)]-GnRH, which targets the gonadotropin-releasing hormone receptor (GnRH-R) often overexpressed on cancer cells, to create the PDC SAN1GSC . nih.gov In preclinical models of prostate cancer, SAN1GSC demonstrated superior tumor growth inhibition compared to equimolar doses of unconjugated SAN1 or sunitinib. nih.gov This enhanced efficacy was attributed to the targeted delivery of SAN1 to the tumor, as evidenced by a four-fold higher accumulation of the drug at the tumor site. nih.gov

Antibody-Drug Conjugates (ADCs) Research

ADCs are a well-established class of targeted therapies that utilize monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. nih.govacs.org The general structure of an ADC consists of an antibody, a linker, and the cytotoxic payload. wiley.comfrontiersin.org While no sunitinib-based ADC is currently approved for clinical use, research in this area is ongoing. nih.gov The development of linkable sunitinib analogues is a prerequisite for creating such conjugates. These research-grade ADCs would leverage the high specificity of an antibody to deliver sunitinib to tumor cells expressing a particular antigen, potentially improving its therapeutic index. The principles of ADC design, including the choice of antibody, linker, and conjugation strategy, are all critical factors in developing effective and safe therapies. acs.orgnih.gov

Dendrimer-Based Delivery Systems for Organ-Specific Research

Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups, making them attractive scaffolds for drug delivery. mdpi.comgoogle.com Researchers have explored the use of dendrimers to achieve organ-specific delivery of sunitinib analogues for research purposes.

In one study, a novel sunitinib analogue, 17864 , was conjugated to a third-generation polyamidoamine (PAMAM-G3) dendrimer. nih.govresearchgate.net This conjugation was achieved using a platinum(II)-based Universal Linkage System (ULS™). nih.govresearchgate.net The resulting conjugate, 17864-ULS-NH2-PAMAM-G3 , was found to retain the activity of the sunitinib analogue. nih.govresearchgate.net Importantly, when administered intravenously in mice, the dendrimer conjugate showed rapid and efficient accumulation in the kidneys. nih.govresearchgate.net These findings highlight the potential of dendrimer-based systems for the targeted delivery of sunitinib analogues to specific organs, which could be valuable for both therapeutic and diagnostic research applications. mdpi.comnih.gov

Polymeric Micelle Systems for Enhanced Delivery in Research Models

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous environment. researchgate.netnih.gov Their core-shell structure makes them excellent carriers for hydrophobic drugs like sunitinib, enhancing their solubility and stability. researchgate.netnih.gov

Several studies have investigated the use of polymeric micelles to improve the delivery of sunitinib in preclinical research models. nih.govrsc.org In one such study, sunitinib was co-loaded with another anticancer agent, SN-38, into micelles made of methoxy (B1213986) poly-(ethylene glycol)-poly(ε-caprolactone) (mPEG-PCL). nih.gov These dual-loaded micelles, with a particle size of less than 100 nm, demonstrated enhanced accumulation in tumors due to the enhanced permeability and retention (EPR) effect. nih.gov The co-delivery system was shown to inhibit VEGF and PDGF receptors and enhance the antitumor effect of SN-38 in a colorectal cancer xenograft model. nih.gov Another study explored the use of functionalized polymers, such as mPEG-b-PJL-COOH, to improve the loading and release of sunitinib from micelles through ionic interactions. rsc.org These polymeric micelle systems represent a promising strategy for formulating and delivering sunitinib in various research contexts. nih.govnih.gov

Use in Multimodal Imaging Agent Research

Linkable sunitinib analogues are pivotal in the development of multimodal imaging agents, which combine two or more imaging techniques to provide a more comprehensive understanding of biological processes. These analogues are engineered to be conjugated with various imaging probes, enabling researchers to visualize and track the distribution and target engagement of sunitinib in real-time using different imaging modalities. This approach offers significant advantages in preclinical research, aiding in the development of more effective cancer therapies.

A key area of research is the creation of dual-modality probes that integrate positron emission tomography (PET) with fluorescence imaging. PET provides sensitive whole-body imaging, while fluorescence imaging offers high-resolution visualization at the cellular level. By attaching both a radionuclide for PET and a fluorophore for fluorescence imaging to a this compound, researchers can obtain both macroscopic and microscopic information about the drug's behavior.

For instance, a conjugatable sunitinib analogue with a carboxylic acid group (-COOH) has been designed by replacing the N,N-diethyl moiety. mdpi.comsemanticscholar.org This modification provides a site for attaching hydroxyl- or amine-containing fluorescent dyes, without compromising the inhibitor's interaction with its target kinase. mdpi.comsemanticscholar.org This strategy allows for the development of theranostic agents that can simultaneously visualize and treat tumors. mdpi.comsemanticscholar.org